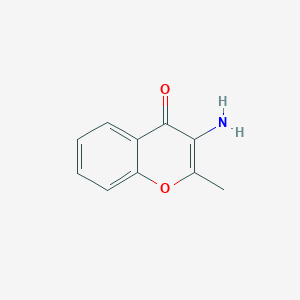

3-Amino-2-methyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-amino-2-methylchromen-4-one |

InChI |

InChI=1S/C10H9NO2/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,11H2,1H3 |

InChI Key |

NGQCCVZGZZDMNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Methyl 4h Chromen 4 One and Analogues

Direct Synthesis Approaches to 3-Amino-2-methyl-4H-chromen-4-one

Direct synthesis methods aim to construct the this compound structure from acyclic or simpler cyclic precursors in a convergent manner. These strategies are often favored for their efficiency in building molecular complexity.

Multi-Component Reactions (MCRs) for Chromenone Core Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. wikipedia.org While no specific MCR has been prominently reported for the direct synthesis of this compound, the MCR strategy is widely used for synthesizing analogous 2-amino-4H-chromene derivatives. nih.govfrontiersin.org

These reactions typically involve the condensation of a salicylaldehyde (B1680747), malononitrile (B47326), and a third component, often an active methylene (B1212753) compound or a nucleophile, in the presence of a catalyst. nih.govnih.govarkat-usa.org The reaction proceeds via an initial Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition of the third component and subsequent intramolecular cyclization. nih.gov This approach is noted for its operational simplicity and the structural diversity of the achievable products. frontiersin.orgnih.gov To achieve the 3-amino-2-methyl substitution pattern of the target compound, this established MCR protocol would require significant modification, specifically the replacement of malononitrile and the third component with precursors that can deliver the C-2 methyl and C-3 amino functionalities.

Table 1: Examples of Three-Component Synthesis of 2-Amino-4H-chromene Analogues

| Phenol Component | Aldehyde Component | Active Methylene Component | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Methylenedioxyphenol | Benzaldehyde | Malononitrile | Piperidine | 2-Amino-3-cyano-4-phenyl-6,7-methylendioxy-4H-chromene | 74% | nih.gov |

| Salicylaldehyde | - | Malononitrile & Nitromethane (B149229) | Sodium Dodecyl Sulfate | 2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile | 95% | arkat-usa.org |

| Substituted Salicylaldehydes | - | Malononitrile & Dialkylphosphites | Dibutylamine | 2-Amino-3-cyano-4H-chromen-4-ylphosphonates | 85-96% | nih.gov |

Condensation Reactions Involving Phenolic Precursors

A more classical and direct route to 2-methyl-4H-chromen-4-ones involves the condensation of ortho-hydroxyacetophenones with suitable reagents. The Kostanecki-Robinson reaction, for instance, is a well-established method for synthesizing chromones from o-hydroxyaryl ketones and aliphatic anhydrides.

For the specific synthesis of this compound, a logical approach involves the reaction of 2'-hydroxyacetophenone (B8834) with a synthon that can provide the C-3 amino group, such as N-acetylglycine or its derivatives. The initial reaction would form an intermediate that contains all the necessary atoms for the final heterocyclic ring. This strategy is analogous to other chromone (B188151) syntheses where 2'-hydroxyacetophenone is condensed with an aldehyde to form a chalcone, which subsequently undergoes cyclization. nih.gov The choice of condensing partner and reaction conditions is critical to favor the formation of the desired chromenone structure over other potential products.

Cyclization Strategies for Benzopyranone Ring Construction

The cyclization of a linear phenolic precursor is the pivotal step in many chromone syntheses. This transformation typically follows an initial acylation or condensation reaction. The nature of the linear precursor dictates the required cyclization conditions. For example, the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-butanedione derivative (a β-diketone) is a common method to form the 2-methyl-4H-chromen-4-one core.

This β-diketone intermediate can be formed by the Baker-Venkataraman rearrangement of an O-acylated 2'-hydroxyacetophenone. To incorporate the 3-amino group, the precursor would need to be a 2-amino-1-(2-hydroxyphenyl)-1,3-butanedione derivative. The cyclization of this intermediate, typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), would proceed via an intramolecular condensation to yield the target chromenone. ijrpc.com The efficiency of the cyclization is dependent on the stability of the carbocation intermediate and the steric and electronic effects of the substituents. ijrpc.com

Indirect Synthesis via Functional Group Interconversions on Chromenone Scaffolds

Indirect methods rely on the synthesis of a simpler chromenone core, such as 2-methyl-4H-chromen-4-one, followed by the introduction or modification of functional groups at the desired positions.

Amination Reactions at the C-3 Position

The introduction of an amino group at the C-3 position of a pre-formed 2-methyl-4H-chromen-4-one ring is a viable and frequently employed strategy. This can be achieved through two primary pathways:

Nitration followed by Reduction: The C-3 position of the 2-methyl-4H-chromen-4-one scaffold can be nitrated using standard nitrating agents. The resulting 3-nitro-2-methyl-4H-chromen-4-one can then be reduced to the target 3-amino compound. A wide array of reducing agents can be employed for the conversion of the nitro group to an amine, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite. organic-chemistry.orgscispace.com This method's success hinges on the selective nitration at C-3 and the chemoselectivity of the reduction step to avoid affecting the carbonyl group or the aromatic ring.

Halogenation followed by Nucleophilic Substitution: An alternative route involves the halogenation (e.g., bromination or chlorination) of 2-methyl-4H-chromen-4-one at the C-3 position to yield a 3-halo-2-methyl-4H-chromen-4-one. This halo-derivative can then undergo a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the 3-amino product. This approach is well-precedented in the synthesis of related amino-coumarins, where 3-bromo derivatives are condensed with various amines.

Table 2: Reagents for Functional Group Interconversion at C-3

| Transformation | Starting Material | Reagents | Intermediate/Product | Reference Principle |

|---|---|---|---|---|

| Nitration | 2-Methyl-4H-chromen-4-one | HNO₃/H₂SO₄ | 3-Nitro-2-methyl-4H-chromen-4-one | nih.gov |

| Reduction | 3-Nitro-2-methyl-4H-chromen-4-one | Zn/NH₄Cl, Sn/HCl, NaBH₄/Pd-C | This compound | scispace.com |

| Halogenation | 2-Methyl-4H-chromen-4-one | N-Bromosuccinimide (NBS) or Br₂ | 3-Bromo-2-methyl-4H-chromen-4-one | |

| Amination | 3-Bromo-2-methyl-4H-chromen-4-one | Ammonia, Piperidine, or Diethylamine | This compound |

Methylation or Functionalization at the C-2 Position

The functionalization of a pre-formed 3-amino-4H-chromen-4-one at the C-2 position to introduce a methyl group represents a less common synthetic strategy. Most synthetic routes incorporate the C-2 methyl group from the outset, for example, by using 2'-hydroxyacetophenone as a starting material.

Direct methylation at the C-2 position of a 3-amino-4H-chromen-4-one is synthetically challenging. The C-2 position is part of an α,β-unsaturated carbonyl system, but it is vinylogous to a carbamate-like nitrogen, which influences its reactivity. Standard electrophilic methylation reagents may not be effective or could react preferentially at other sites, such as the C-3 amino group or the phenolic oxygen in a ring-opened state. Radical methylation or metal-catalyzed cross-coupling reactions might be conceivable but are not commonly reported for this specific transformation. Therefore, building the chromenone ring with the C-2 methyl group already installed is the overwhelmingly preferred and more synthetically feasible approach.

Nitration-Reduction Sequences to Introduce Amino Groups

The introduction of an amino group onto the chromene scaffold can be effectively achieved through a nitration-reduction sequence. This classic two-step process involves the initial installation of a nitro group, which is subsequently reduced to the desired amine.

The synthesis begins with the nitration of a suitable precursor, such as 2-methyl-4H-chromen-4-one. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, facilitates the electrophilic substitution of a nitro group onto the aromatic ring or a reactive position on the pyranone ring. The position of nitration is directed by the existing substituents on the chromene core. For the synthesis of this compound, the target intermediate would be 3-nitro-2-methyl-4H-chromen-4-one. The synthesis of various 3-nitro-2H-chromenes has been extensively reviewed, indicating the viability of forming nitro-substituted chromene systems researchgate.netresearchgate.net.

Once the nitro-substituted chromene is isolated, the second step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. For instance, the reduction of 4-chloro-3-nitrocoumarin (B1585357) has been shown to proceed to form different products depending on the reaction partners, highlighting the influence of the nitro group on the reactivity of the molecule rsc.org.

While a direct documented synthesis of this compound using this specific sequence was not prominently found in the surveyed literature, this pathway remains a fundamental and plausible strategy in synthetic organic chemistry for the introduction of an amino group onto an aromatic or heterocyclic ring system.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromene derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 2-amino-4H-chromene derivatives, which are structurally related to the target compound, has been successfully achieved using microwave irradiation.

These syntheses are typically one-pot, multi-component reactions involving an aldehyde, malononitrile, and a phenolic component. The use of microwave heating can significantly reduce the reaction time from hours to minutes. For example, the synthesis of 2-amino-4H-chromenes has been accomplished in 3-5 minutes under microwave irradiation using an eco-friendly catalyst derived from the ash of Hibiscus rosa-sinensis plant leaves ingentaconnect.com. Another study utilized ilmenite (B1198559) (FeTiO3) as a magnetic nanocatalyst under solvent-free microwave conditions to produce 2-amino-4H-chromene derivatives in high yields ajgreenchem.com.

The choice of catalyst and solvent also plays a crucial role in the efficiency of microwave-assisted protocols. While some methods are solvent-free, others employ green solvents like ethanol (B145695). In one study, ethanol was found to be the optimal solvent for the microwave-assisted synthesis of 2-amino-4H-chromenes catalyzed by ammonium (B1175870) acetate (B1210297) ias.ac.in. The combination of microwave irradiation with environmentally benign catalysts and solvents represents a significant advancement in the sustainable synthesis of this class of compounds.

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for 2-Amino-4H-Chromene Analogues

| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| HRSPLAE | None | 3-5 | 80-95 | ingentaconnect.com |

| Ilmenite (FeTiO3) | None | 2-5 | 92-98 | ajgreenchem.com |

| Ammonium Acetate | Ethanol | 4-6 | 75-85 | ias.ac.in |

| Piperidine | Ethanol | Not specified | High | researchgate.net |

Ultrasound-Promoted Reactions

The use of ultrasound irradiation, or sonication, is another green chemistry technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized high-pressure and high-temperature zones, which can accelerate chemical reactions.

Ultrasound has been effectively used in the catalyst-free synthesis of 2-amino-7-hydroxy-4H-chromenes in water, a green and non-toxic solvent. This method avoids the use of hazardous organic solvents and catalysts, and the products are obtained in high yields in a short reaction time researchgate.netresearchgate.net. In another approach, magnetic nanoparticles functionalized with chitosan (B1678972) have been used as a reusable catalyst for the ultrasound-assisted synthesis of 2-amino-4H-chromenes nih.gov. The catalyst can be easily separated from the reaction mixture using an external magnet and reused, which adds to the sustainability of the process.

The combination of ultrasound with water as a solvent and recyclable catalysts provides a highly efficient and environmentally friendly route for the synthesis of chromene derivatives.

Table 2: Ultrasound-Promoted Synthesis of 2-Amino-4H-Chromene Derivatives

| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| None | Water | 10-25 | 88-97 | researchgate.netresearchgate.net |

| Fe3O4-chitosan | Water | 15-25 | 85-96 | nih.gov |

| Fe3O4@SGO | Water/Ethanol | 15-25 | High | nanobioletters.com |

| Potassium titanium oxalate | Not specified | 15 | High | nih.gov |

Catalyst-Free or Environmentally Benign Catalysis (e.g., DBU, Metal-Organic Frameworks)

A significant focus of green chemistry is the replacement of hazardous and non-recyclable catalysts with more environmentally friendly alternatives or, ideally, the development of catalyst-free processes.

Catalyst-Free Synthesis: Several studies have reported the synthesis of 2-amino-4H-chromenes without the use of any catalyst. These reactions are often promoted by green solvents such as water or glycerol (B35011) tandfonline.combohrium.comtandfonline.com. Glycerol, a biodegradable and reusable promoting medium, has been shown to be highly effective for the tandem Knoevenagel-Michael cyclocondensation reaction to form 2-amino-4H-chromenes with high yields tandfonline.combohrium.comtandfonline.com. The simple work-up procedure, which often involves just filtering the product from the aqueous or glycerol medium, is a significant advantage of these methods.

Environmentally Benign Catalysis: Where a catalyst is necessary, the trend is towards using substances that are non-toxic, recyclable, and derived from renewable resources.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic organic base that has been used as a catalyst in various organic transformations, including the synthesis of chromene derivatives. It is considered a more environmentally friendly option compared to many metal-based catalysts.

Natural Catalysts: Researchers have explored the use of catalysts derived from natural and waste materials. For example, a catalyst derived from waste snail shells, which is rich in calcium oxide, has been used for the synthesis of 2-amino-4H-chromenes in water at room temperature oiccpress.comoiccpress.com. Similarly, a water extract of ash from Hibiscus rosa-sinensis leaves has been employed as a green catalyst ingentaconnect.com.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their high surface area and tunable porosity make them attractive as heterogeneous catalysts. MOF-5 has been used as a catalyst for the solvent-free synthesis of 2-amino-4H-chromene derivatives, demonstrating good to excellent yields nih.govresearchgate.net. The heterogeneous nature of MOFs allows for their easy separation and potential reuse.

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the course of a chemical reaction, influencing reaction rates, yields, and even the selectivity towards a particular product. In the synthesis of 2-amino-4H-chromene derivatives, a variety of solvents have been investigated to optimize the reaction outcome.

Polar solvents like water and ethanol are frequently used and are considered green solvent options. A study on the synthesis of 2-amino-4H-chromenes found that a mixture of water and ethanol was the most effective solvent system, providing better yields than either solvent alone or nonpolar solvents researchgate.net. This suggests that the polarity of the solvent plays a crucial role in facilitating the reaction, possibly by stabilizing charged intermediates in the reaction mechanism.

In a direct comparison of various solvents for a catalyst-free synthesis of 2-amino-4H-chromenes, glycerol was found to be superior to water, ethanol, methanol, and other common organic solvents like DMF, DMSO, and toluene (B28343), leading to significantly higher yields tandfonline.com. The high viscosity and hydrogen-bonding ability of glycerol may contribute to its effectiveness as a promoting medium.

Furthermore, solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts, represent another green alternative that minimizes waste and simplifies product purification ajgreenchem.comresearchgate.netresearchgate.net. The optimization of the solvent is therefore a key consideration in developing efficient and sustainable synthetic protocols for this compound and its analogues.

Table 3: Effect of Solvent on the Yield of 2-Amino-4H-chromenes in a Catalyst-Free System

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Glycerol | 90 | 60 | 92 | tandfonline.com |

| Water/Ethanol (1:1) | Reflux | 240 | 44 | tandfonline.com |

| Ethanol | Reflux | 240 | 39 | tandfonline.com |

| Water | Reflux | 240 | 36 | tandfonline.com |

| Solvent-free | 90 | 300 | Trace | tandfonline.com |

Temperature and Pressure Considerations

The thermal conditions for the synthesis of 4H-chromen-4-one analogues vary significantly based on the chosen synthetic route and catalytic system. Reactions are typically conducted at atmospheric pressure, with temperature being the critical parameter to control reaction rate and product yield.

Many modern synthetic protocols are optimized to run at moderate to elevated temperatures. For instance, the synthesis of 2-pentylchromone involves a dehydration step using a catalytic amount of p-toluenesulfonic acid in toluene at 90 °C. acs.org In another approach, the one-pot synthesis of substituted 4H-chromene derivatives using a methyltrifluoromethanesulfonate catalyst is conducted in nitromethane at 100 °C. acs.org Some multi-step continuous-flow syntheses of related heterocyclic precursors have demonstrated optimal temperatures for different stages, ranging from 15 °C for initial coupling reactions to as high as 115 °C for the final cyclization step. rsc.org

Conversely, numerous methods are designed to proceed efficiently at room temperature, aligning with green chemistry principles by minimizing energy consumption. A grinding synthesis method for 2-amino-4H-chromenes using an ionic liquid proceeds effectively at room temperature. researchgate.net Similarly, a protocol using methyltrifluoromethanesulfonate as a catalyst for nucleophilic substitution can be carried out at room temperature. acs.org The use of highly efficient catalysts, such as nano-kaoline/BF3/Fe3O4, can also drive reactions at a moderate temperature of 70 °C under solvent-free conditions. sharif.edu

The table below summarizes various temperature conditions reported for the synthesis of 4H-chromene analogues.

| Product Type | Reactants | Catalyst/Conditions | Temperature | Pressure | Reference |

| 2H-chromene | Chroman-4-ol derivative | p-TSA, MgSO4, Toluene | 90 °C | Atmospheric | acs.org |

| 4H-Chromene derivatives | 2-(1-Hydroxyethyl)phenol, 1,3-dicarbonyls | MeOTf, Nitromethane | 100 °C | Atmospheric | acs.org |

| 2-amino-4H-chromenes | Aldehyde, Malononitrile, Dimedone | nano-kaoline/BF3/Fe3O4 | 70 °C | Atmospheric | sharif.edu |

| 3-Amino-4-amidoximinofurazan | Various intermediates | Continuous-flow platform | 15 °C - 115 °C | Atmospheric | rsc.org |

| 2-amino-4H-chromenes | Benzyl alcohols, Malononitrile, 1-Naphthol | Ionic Liquid/CAN | Room Temp. | Atmospheric | researchgate.net |

| 2-amino-4H-chromenes | Salicylaldehydes, Malononitrile, Dialkyl phosphites | Dibutylamine, Ethanol | Reflux | Atmospheric | nih.gov |

Catalyst Selection and Efficiency

The choice of catalyst is paramount in the synthesis of this compound and its analogues, influencing reaction times, yields, and environmental impact. A wide array of catalysts has been developed, ranging from simple organocatalysts to sophisticated nanomaterials. researchgate.netsharif.edu

Organocatalysts: Simple organic bases are frequently employed. Piperidine is a classic and effective catalyst for the three-component synthesis of 2-amino-3-cyano-4H-chromenes in ethanol, leading to good yields. nih.gov Dibutylamine has also been used successfully as an organocatalyst for the one-pot synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates, providing high yields (85-96%) in ethanol without the need for chromatographic purification. nih.gov L-proline, an amino acid, serves as a green catalyst for similar one-pot reactions. ijcce.ac.ir

Nanocatalysts and Heterogeneous Catalysts: There is a significant trend towards using reusable and highly efficient heterogeneous catalysts. A superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, enables a green, one-pot synthesis of 4H-chromenes with high yields and easy catalyst recovery. sharif.edu Another magnetic nanocatalyst, (γ-Fe2O3-Im-Py)2WO4, has been developed for a tandem oxidation process starting from alcohols. ua.es Other advanced materials like (Ni0.7Zn0.3)Fe2O4/APTES-GO nanocomposites, orgchemres.org FeTiO3 under microwave irradiation, researchgate.net and various functionalized silica (B1680970) and zeolite materials demonstrate high efficiency and reusability. sharif.edu For example, a WO3/ZnO@NH2-EY nanocomposite acts as a heterogeneous photoredox catalyst under green LED light in solventless conditions, offering excellent yields and easy recovery. rsc.org

Lewis and Brønsted Acids: Acidic catalysts are also common. Methyltrifluoromethanesulfonate (MeOTf) has been shown to be an effective catalyst for the direct nucleophilic substitution of alcohols to form 4H-chromene derivatives. acs.org Other acid catalysts reported for related transformations include p-toluenesulfonic acid, acs.org various metal triflates (e.g., Cu(OTf)2, Sc(OTf)2), and cobalt chloride (CoCl2). researchgate.net

The efficiency of these catalysts is often demonstrated by high product yields, short reaction times, and the ability to be recycled and reused multiple times without a significant loss of activity, which is a key advantage for both economic and environmental sustainability. sharif.eduua.esorgchemres.org

The following table provides an overview of different catalysts used in the synthesis of 4H-chromene analogues.

| Catalyst | Catalyst Type | Substrates | Conditions | Yield | Reference |

| Piperidine | Organocatalyst (Base) | Aldehyde, Malononitrile, Phenol | Ethanol | 48-84% | nih.gov |

| Dibutylamine | Organocatalyst (Base) | Salicylaldehyde, Malononitrile, Dialkylphosphite | Ethanol, Reflux | 85-96% | nih.gov |

| Pentamethyldiethylenetriamine (PMDTA) | Organocatalyst (Base) | Salicylaldehydes, Malononitrile, Dialkyl phosphites | - | High | nih.gov |

| L-proline | Organocatalyst (Amino Acid) | Arylglyoxalmonohydrates, 1,3-diketones, Malononitrile | Ethanol | - | ijcce.ac.ir |

| nano-kaoline/BF3/Fe3O4 | Magnetic Nanocatalyst | Aldehyde, Malononitrile, Enolizable compounds | Solvent-free, 70°C | Good to Excellent | sharif.edusharif.edu |

| (Ni0.7Zn0.3)Fe2O4/APTES-GO | Magnetic Nanocomposite | Malononitrile, Aromatic aldehydes, Resorcinol | - | High | orgchemres.org |

| WO3/ZnO@NH2-EY | Heterogeneous Photocatalyst | Aromatic aldehydes, Dimedone, Coumarin (B35378) | Green LED, Solventless | Good to Excellent | rsc.org |

| Methyltrifluoromethanesulfonate (MeOTf) | Brønsted Acid | 2-Hydroxybenzyl alcohols, 1,3-dicarbonyls | Nitromethane, 100°C | 45-72% | acs.org |

| FeTiO3 | Magnetic Catalyst | Aromatic aldehydes, Malononitrile, Naphthol | Microwave, Solvent-free | ~96% | researchgate.net |

Chemical Reactivity and Derivatization of 3 Amino 2 Methyl 4h Chromen 4 One

Reactions at the Amino Group

The primary amino group at the C-3 position is a key site for derivatization, enabling the introduction of a wide array of functional groups and the extension of the molecule's core structure.

Acylation and Sulfonylation Reactions

The amino group of 3-amino-2-methyl-4H-chromen-4-one is expected to undergo typical reactions of aromatic amines, including acylation and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) is anticipated to yield the corresponding N-acyl derivatives. This transformation is crucial for the synthesis of various amides, which can serve as precursors for further functionalization or as biologically active molecules themselves.

Sulfonylation: Similarly, sulfonylation can be achieved by treating the amino group with sulfonyl chlorides in a basic medium. This leads to the formation of sulfonamides, a class of compounds well-known for their diverse pharmacological activities.

A general representation of these reactions is depicted below:

| Reagent | Product Class | General Structure of Product |

| Acyl Chloride (R-COCl) | N-Acyl Derivative | 3-(Acylamino)-2-methyl-4H-chromen-4-one |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Derivative | 3-(Sulfonylamino)-2-methyl-4H-chromen-4-one |

Schiff Base Formation and Imine Derivatives

The condensation of the primary amino group of this compound with various aldehydes and ketones is a facile method for the synthesis of Schiff bases, or imine derivatives. nih.govresearchgate.netnih.govsciensage.inforesearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.govresearchgate.net The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their potential biological activities. nih.govnih.govresearchgate.net

The reaction of related amino-heterocycles with a variety of aromatic aldehydes has been shown to proceed in good yields. nih.govresearchgate.net For instance, the condensation of 3-amino-2-methyl quinazolin-4-(3H)-one with different aromatic aldehydes yields the corresponding Schiff bases. researchgate.net A similar reactivity is expected for this compound.

Table 1: Examples of Schiff Base Formation with Analogous Amino-Heterocycles

| Amine Reactant | Aldehyde Reactant | Product | Yield (%) | Reference |

| 3-Amino-1,2,4-triazole | 2-Hydroxy-naphthaldehyde | 3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol | 98 | nih.gov |

| 3-Amino-1,2,4-triazole | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine | 97 | nih.gov |

| 3-Amino-1,2,4-triazole | Vanillin | 2-Ethoxy-4-[(E)-(4H-1,2,4-Triazol-3-ylimino)methyl]phenol | 98 | nih.gov |

| 3-Amino-2-methyl quinazolin-4-(3H)-one | 4-(N,N-dimethylamino)benzaldehyde | 3-(4-N,N-dimethylaminobenzylideneamino)-2-methyl quinazolin-4-(3H)-one | 68 | researchgate.net |

Coupling Reactions for Extended Conjugation

The amino group provides a handle for extending the conjugated system of the chromone (B188151) core through diazotization followed by coupling reactions. This is a powerful method for the synthesis of azo dyes and other derivatives with interesting photophysical properties.

The process involves the treatment of the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. researchgate.netpharmdguru.comorganic-chemistry.orgwikipedia.orgresearchgate.net This intermediate is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling. researchgate.netwikipedia.org

For example, the diazotization of 3-aminothieno[3,4-c]coumarins and subsequent coupling with aromatic amines has been successfully demonstrated to produce a series of arylazothiophene dyes. researchgate.net A similar reaction pathway is anticipated for this compound, which would lead to the formation of novel azo compounds with the chromone moiety.

Reactions at the Pyranone Ring

The pyranone ring of this compound contains electrophilic sites that are susceptible to nucleophilic attack, leading to a variety of addition and rearrangement products.

Nucleophilic Addition Reactions

The α,β-unsaturated ketone system within the pyranone ring presents two primary sites for nucleophilic attack: the carbonyl carbon (C-4) and the β-carbon (C-2). The carbonyl carbon is electrophilic and can be attacked by nucleophiles in a 1,2-addition fashion. libretexts.orgchadsprep.com The C-2 position is also susceptible to nucleophilic attack in a conjugate (1,4-addition or Michael-type) reaction, which is often favored with softer nucleophiles.

The nature of the nucleophile and the reaction conditions will determine the regioselectivity of the addition. Strong, hard nucleophiles like organolithium or Grignard reagents are more likely to attack the carbonyl carbon directly. Softer nucleophiles, such as amines, thiols, and enolates, tend to favor conjugate addition. The presence of the electron-donating amino group at C-3 may influence the electrophilicity of these positions.

Ring Opening and Rearrangement Processes

The pyranone ring of chromone derivatives can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles or under hydrolytic conditions (acidic or basic). For instance, treatment of chromones with hydroxide (B78521) ions can lead to the cleavage of the pyranone ring to form a chalcone-like intermediate, which can then undergo further transformations.

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Pyridinones, Pyrimidinones)

Annulation reactions are a powerful strategy for constructing fused ring systems, and this compound is an excellent precursor for such transformations. The inherent reactivity of its enamine moiety is key to building new rings onto the chromone framework.

A notable example is the formal [3+3] cascade annulation reaction to synthesize 2-aryl-5H-chromeno[2,3-b]pyridin-5-ones. researchgate.net This method provides an atom-economical approach to a class of heterocyclic compounds with significant pharmacological potential. researchgate.net In this strategy, 2-aminochromones react with substituted cinnamaldehydes, or with a combination of aromatic aldehydes and ethanal, to construct the fused pyridine ring. researchgate.net This reaction proceeds through a sequence that may involve intermolecular nucleophilic addition, Michael cyclization, and subsequent aromatization to yield the final chromeno[2,3-b]pyridine derivatives in good yields with tolerance for various functional groups. researchgate.net

The following table summarizes a representative annulation reaction strategy.

| Reactants | Reaction Type | Product | Key Features |

| 2-Aminochromones and substituted cinnamaldehydes | [3+3] Cascade Annulation | 2-Arylchromeno[2,3-b]pyridinones | Atom-economical, good functional-group tolerance. researchgate.net |

| 2-Amino-4H-chromen-4-ones and aromatic aldehydes | DBU-Mediated Domino Annulation | Polysubstituted 5H-chromeno[2,3-b]pyridines | Involves sequential nucleophilic addition, Michael cyclization, epoxidation, ring opening, and aromatization. researchgate.net |

Formation of Metal Complexes with this compound as a Ligand

The this compound molecule possesses excellent chelating capabilities due to the presence of the carbonyl oxygen and the amino nitrogen, which can act as donor atoms to coordinate with metal ions. This bidentate nature allows it to form stable chelate rings with various transition metals.

Synthesis and Coordination Chemistry of Transition Metal Complexes

Transition metal complexes of ligands derived from the 4H-chromen-4-one scaffold have been synthesized and characterized. While studies may utilize derivatives, such as Schiff bases formed from 3-formylchromone, the coordination principles are applicable to this compound. For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared using a Schiff base ligand derived from 3-formyl chromone and 4-methyl-O-phenylenediamine. uodiyala.edu.iqresearchgate.net The synthesis typically involves refluxing an ethanolic solution of the ligand with the corresponding metal salt in a specific molar ratio. nih.gov

The resulting complexes often have general formulae such as [M(L)₂]Cl₂, where M is a divalent metal ion (Co, Ni, Cu, Zn) and L represents the ligand. uodiyala.edu.iqresearchgate.net Spectroscopic data, including FTIR and electronic spectra, alongside magnetic moment and molar conductance measurements, are used to elucidate the structure and bonding in these complexes. uodiyala.edu.iqresearchgate.net In many cases, the ligand coordinates with the metal ion through the carbonyl oxygen and an imine or amine nitrogen, demonstrating the key role of the chromone core in complex formation. researchgate.net

The following table details synthesized metal complexes with a related chromone-based Schiff base ligand.

| Metal Ion | Complex Formula | Proposed Geometry | Reference |

| Co(II) | [Co(C₁₇H₁₄N₂O₂)₂]Cl₂ | Octahedral | uodiyala.edu.iqresearchgate.net |

| Ni(II) | [Ni(C₁₇H₁₄N₂O₂)₂]Cl₂ | Octahedral | uodiyala.edu.iqresearchgate.net |

| Cu(II) | [Cu(C₁₇H₁₄N₂O₂)₂]Cl₂ | Octahedral | uodiyala.edu.iqresearchgate.net |

| Zn(II) | [Zn(C₁₇H₁₄N₂O₂)₂]Cl₂ | Octahedral | uodiyala.edu.iqresearchgate.net |

| Cd(II) | [Cd(C₁₇H₁₄N₂O₂)Cl]Cl | Tetrahedral | uodiyala.edu.iqresearchgate.net |

Chelation Behavior and Ligand Field Analysis

The chelation of this compound and its derivatives with transition metals typically occurs through the carbonyl oxygen atom at the 4-position and the nitrogen atom of the amino group at the 3-position, forming a stable five or six-membered chelate ring. nih.govresearchgate.net This bidentate coordination is confirmed by shifts in the vibrational frequencies of the C=O and N-H groups in the FTIR spectra of the metal complexes compared to the free ligand. researchgate.net

Ligand field analysis, based on electronic spectra and magnetic susceptibility measurements, provides insight into the geometry of the coordination sphere. For example, Co(II), Ni(II), and Cu(II) complexes with related chromone-based ligands have been shown to adopt octahedral geometries, while a Cd(II) complex was found to be tetrahedral. uodiyala.edu.iqresearchgate.net The number of d-electrons in the metal ion and the strength of the ligand field determine the electronic transitions observed, which give rise to the characteristic colors of many transition metal complexes. uniba.sk The geometry of the complex is one of the determining factors for its physical properties, such as color and magnetism. tcd.ielibretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org

Other Derivatization Strategies

Beyond annulation and metal complexation, the reactive functional groups of this compound allow for other derivatization strategies. The amino group is a primary site for modification.

One common strategy is derivatization to improve analytical detection. For instance, amino compounds are often derivatized before analysis by methods like reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) to enhance retention and improve peak shape. nih.gov Reagents such as diethyl ethoxymethylenemalonate (DEEMM) are used for this purpose. nih.gov

The amino group can also readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental in the synthesis of more complex ligands, as seen in the preparation of (E)-3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one from 3-formylchromone. researchgate.netresearchgate.net Although this example starts with a formyl group that is then converted to an imine, it highlights the reactivity of functional groups at the C-3 position of the chromone ring. A similar transformation could be envisioned starting from the amino group of the title compound to synthesize a wide array of Schiff base derivatives, further expanding its chemical and biological applications.

Spectroscopic and Structural Elucidation of 3 Amino 2 Methyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure of 3-Amino-2-methyl-4H-chromen-4-one by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectral Interpretation and Proton Assignments

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring of the chromenone core typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring.

A key feature is the singlet corresponding to the methyl group at the C-2 position, which is typically observed in the upfield region of the spectrum. Another important signal is from the protons of the amino group at the C-3 position. This signal often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| NH₂ | Variable (Broad) | Singlet |

| CH₃ | ~2.4 | Singlet |

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in this compound. The most downfield signal corresponds to the carbonyl carbon (C=O) of the chromenone ring, typically appearing around δ 175-180 ppm. The carbon atoms of the aromatic ring resonate in the range of δ 115-160 ppm.

The carbon atom attached to the amino group (C-3) and the carbon at the C-2 position also show distinct signals. The methyl carbon (CH₃) gives a characteristic signal in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-4) | ~175-180 |

| Aromatic-C | 115-160 |

| C-2 | ~150-160 |

| C-3 | ~110-120 |

| CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations among the aromatic protons, helping to delineate their specific positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the methyl protons to the methyl carbon and the aromatic protons to their corresponding aromatic carbons. columbia.edu

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Frequencies of Functional Groups (e.g., C=O, N-H)

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretching: A strong and sharp absorption band is observed in the region of 1600-1650 cm⁻¹, which is characteristic of the carbonyl (C=O) group of the α,β-unsaturated ketone in the chromenone ring. researchgate.net

N-H Stretching: The amino group (NH₂) gives rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity. The presence of two bands is characteristic of a primary amine. msu.edumdpi.com

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the pyrone ring are found in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1600-1650 |

| Amino (N-H) | Stretching | 3300-3500 (two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Hydrogen Bonding Interactions from IR Data

The position and shape of the N-H stretching bands in the IR spectrum can provide insights into hydrogen bonding interactions. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl group of another can occur. This interaction typically causes the N-H stretching bands to broaden and shift to lower frequencies (lower wavenumbers) compared to the spectrum in a dilute non-polar solvent.

Furthermore, the possibility of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can also be considered. The presence of such an interaction would also lead to a shift in the vibrational frequencies of both the N-H and C=O groups. The extent of these shifts can provide information about the strength of the hydrogen bonds. amolf.nl

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy. By measuring the mass with a high degree of precision, typically to four or more decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. Instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies of less than 2 parts per million (ppm). nih.gov

For this compound, with the chemical formula C₁₀H₉NO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent isotopes. This calculated exact mass is a critical parameter for confirming the compound's identity in a sample.

**Table 1: Calculated Exact Mass for this compound (C₁₀H₉NO₂) ** (Data is theoretical and for illustrative purposes)

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

| Carbon | 10 | 12.000000 | 120.00000 |

| Hydrogen | 9 | 1.007825 | 9.070425 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Oxygen | 2 | 15.994915 | 31.989830 |

| Total | 175.063329 |

An experimentally obtained HRMS value that matches this theoretical mass within a narrow error margin (e.g., ±5 ppm) provides strong evidence for the presence and elemental composition of the target molecule.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the original structure. For this compound, the molecular ion (M⁺˙) peak would appear at an m/z of 175.

Several key fragmentation pathways can be predicted based on the functional groups present:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group and the amino group is common. Loss of a methyl radical (•CH₃) from the 2-position would result in a stable acylium ion. youtube.com

Loss of Neutral Molecules: Stable neutral molecules like carbon monoxide (CO) are often eliminated from cyclic ketones. nih.gov The amino group can lead to the loss of ammonia (B1221849) (NH₃) or related fragments. nih.gov

Ring Cleavage: The chromenone ring system can undergo retro-Diels-Alder reactions or other complex rearrangements, leading to characteristic fragments from the breakdown of the heterocyclic and benzene rings.

Table 2: Plausible Mass Spectrometric Fragments of this compound (Fragmentation patterns are predictive and based on general principles)

| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 175 | [C₁₀H₉NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 160 | [C₉H₆NO₂]⁺ | •CH₃ (15 Da) | Alpha-cleavage, loss of methyl radical |

| 147 | [C₉H₉NO]⁺˙ | CO (28 Da) | Loss of carbon monoxide from the pyranone ring |

| 132 | [C₈H₆NO]⁺ | CO + •CH₃ | Loss of CO and methyl radical |

| 118 | [C₈H₈N]⁺ | CO + CHO | Further fragmentation |

Analysis of these patterns helps confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate an electron density map from which the precise atomic coordinates, bond lengths, and bond angles can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related 4H-chromen-4-one derivatives provides significant insight into its expected solid-state structure. researchgate.netnih.gov Studies on similar chromene systems reveal that the fused bicyclic core is generally planar or nearly planar. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, would be expected to play a significant role in the crystal packing.

Table 3: Illustrative Crystal Data for a Related Chromenone Derivative (Data presented is for a representative compound and serves for illustrative purposes only)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0828 |

| b (Å) | 11.2035 |

| c (Å) | 13.4718 |

| β (°) | 97.088 |

| Volume (ų) | 1096.76 |

| Z (molecules/unit cell) | 4 |

Obtaining single crystals of this compound would allow for the precise measurement of its structural parameters, confirming the planarity of the ring system and characterizing the intermolecular forces that govern its solid-state architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains an extended conjugated system, which acts as a strong chromophore. This system includes the benzene ring, the carbon-carbon double bond, and the carbonyl group of the pyran-4-one ring. The presence of heteroatoms with non-bonding electrons (the ether oxygen, the carbonyl oxygen, and the nitrogen of the amino group) also influences the electronic transitions.

The expected absorptions arise from two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. They typically result in strong absorption bands.

n → π* (n to pi-star) transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. These absorptions are generally weaker than π → π* transitions.

Spectroscopic studies of related coumarin (B35378) and chromone (B188151) derivatives show that they typically exhibit strong absorption bands in the range of 270-380 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) for this compound would be sensitive to solvent polarity and pH due to the presence of the amino group. nih.gov

Table 4: Expected UV-Vis Absorption Bands for this compound (Wavelengths are approximate and based on typical values for similar chromophores)

| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity |

| π → π | Conjugated aromatic/enone system | 250 - 350 | High |

| n → π | C=O group, -NH₂, -O- | 300 - 400 | Low |

Theoretical and Computational Chemistry Studies of 3 Amino 2 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For derivatives of 3-Amino-2-methyl-4H-chromen-4-one, DFT calculations have been instrumental in elucidating their geometric and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For chromene derivatives, the planarity of the fused ring system is a key structural feature. In a study of 3-methyl-4H-chromen-4-one, the two fused six-membered rings were found to be nearly coplanar. nih.gov The process of conformational analysis helps in identifying the most energetically favorable conformation of a molecule, which is crucial for understanding its interactions with other molecules. pjbmb.org.pk For instance, in a study of a cimetidine (B194882) derivative, conformational analysis was used to determine the 3D structure and identify the conformation with the minimum potential energy, which is essential for its biological activity. pjbmb.org.pk

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

DFT calculations have been employed to determine the HOMO and LUMO energies of various chromene derivatives. researchgate.netnih.gov These studies have shown that the distribution of electron density in these orbitals is key to understanding the charge transfer within the molecule. For example, in a study of newly synthesized 2-amino-4H-chromene derivatives, the calculated HOMO and LUMO energies indicated efficient charge transfer within the molecular structure. nih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower stability.

Table 1: Frontier Molecular Orbital Energies and Related Properties of Selected Chromene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | - | - | - | nih.gov |

| 4,5-dimethyl-2H-chromen-2-one | - | - | - | researchgate.net |

| 8-Isopropyl-4,5-dimethyl-2H-chromen-2-one | - | - | - | researchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts have shown strong agreement with experimental findings for chromene derivatives. nih.gov For instance, in the computational study of a Schiff base ligand, the calculated chemical shifts for methylene (B1212753) and aromatic protons and carbons were consistent with the experimental data. icm.edu.pl

IR (Infrared): The vibrational frequencies calculated using DFT methods, such as B3LYP/6-311+G(d,p), have been shown to correlate well with experimental FT-IR spectra for compounds like 2-amino-4H-chromenes. nih.gov

UV-Vis (Ultraviolet-Visible): The study of frontier molecular orbitals also helps in understanding the electronic transitions observed in UV-Vis spectroscopy. The HOMO-LUMO energy gap is related to the wavelength of maximum absorption.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Prediction of Ligand-Receptor Interactions with Biological Targets

Molecular docking studies have been conducted on various chromene derivatives to predict their interactions with the active sites of biological targets. These studies have identified key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions. For example, derivatives of 2-amino-3-cyano-4H-chromenes have been docked into the active sites of topoisomerase IB and CYP51, an enzyme found in Candida species. nih.gov The results indicated that these compounds interact with key amino acids in a manner similar to known inhibitors. nih.gov

Binding Affinity and Interaction Energies

A crucial output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy. This value provides an estimate of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of potential inhibitors for an autoimmune disorder and SARS-CoV-2 Mpro, the compounds were ranked based on their molecular docking scores. nih.gov In another study targeting Glycogen synthase kinase-3β, a compound with a docking score of -8.535 Kcal/mol was identified as a promising candidate due to its strong binding interaction. nih.gov These binding affinity predictions are essential for prioritizing compounds for further experimental testing.

Theoretical and Computational Insights into this compound Remain Elusive

Despite the growing interest in the diverse biological activities of chromene derivatives, a thorough search of scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. While the broader class of chromones has been the subject of numerous computational investigations, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, this particular substituted chromone (B188151) appears to be largely unexplored from a computational standpoint.

Efforts to locate dedicated research on the molecular modeling of this compound have been unsuccessful. Consequently, detailed information regarding its interaction with biological targets, such as the identification of key amino acid residues and specific interaction motifs, is not available in the public domain. Molecular docking studies, a cornerstone of computational drug discovery, would typically provide insights into the binding affinity and orientation of a ligand within a protein's active site. However, no such studies specifically detailing the binding mode of this compound have been published.

Similarly, molecular dynamics (MD) simulations, which are employed to understand the dynamic behavior and stability of ligand-protein complexes over time, have not been reported for this compound. MD simulations are crucial for assessing the stability of initial docking poses and observing conformational changes that may occur upon binding, providing a more realistic representation of the molecular interactions.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models relies on the availability of a dataset of structurally related compounds with corresponding biological activity data. QSAR models are powerful tools for predicting the activity of new compounds and for understanding the physicochemical properties that are critical for their biological function. While QSAR studies have been conducted for various classes of 4H-chromene analogues, a specific model incorporating this compound or a sufficient number of its close analogues to derive meaningful relationships is currently absent from the literature.

The lack of computational data for this compound presents a clear opportunity for future research. Such studies would be invaluable in elucidating its potential biological targets and mechanism of action, thereby guiding synthetic efforts to develop more potent and selective analogues. The application of modern computational techniques could significantly accelerate the discovery and development of novel therapeutic agents based on this scaffold.

Structure Activity Relationship Sar Studies for Chromenone Derivatives

Influence of Substituents at the C-2 Position on Biological Activity

The C-2 position of the 4H-chromen-4-one scaffold is a critical site for modification, and the nature of the substituent at this position can dramatically alter the compound's biological activity. The reference compound, 3-Amino-2-methyl-4H-chromen-4-one, features a small alkyl (methyl) group.

Comparing this to its analogue, 3-Amino-2-phenyl-4H-chromen-4-one, where a bulky aromatic phenyl group replaces the methyl group, highlights the significance of this position. The phenyl derivative is noted for its antioxidant, anti-inflammatory, and potential anticancer properties, suggesting that an aromatic ring at C-2 can be highly favorable for these activities. ontosight.ainih.gov Studies on other derivatives, such as 2-(2-phenylethyl)chromones, further indicate that the configuration and nature of larger substituents at the C-2 position have a substantial influence on cytotoxic activity. nih.gov The introduction of different groups can affect the molecule's steric profile, electronics, and lipophilicity, thereby influencing its ability to bind to specific biological targets.

Table 1: Influence of C-2 Substituent on the Biological Activity of 4H-Chromen-4-one Derivatives

| C-2 Substituent | Example Compound | Observed Biological Activity | Reference |

|---|---|---|---|

| Methyl | This compound | Core scaffold for SAR studies | - |

| Phenyl | 3-Amino-2-phenyl-4H-chromen-4-one | Antioxidant, Anti-inflammatory | ontosight.ai |

| 2-Phenylethyl | 2-(2-Phenylethyl)chromones | Cytotoxic, Anti-inflammatory | nih.gov |

Role of the C-3 Amino Group in Biological Interaction

The amino group at the C-3 position is a key functional group that significantly contributes to the biological profile of the chromenone scaffold. This group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of enzymes and receptors. In the case of 3-amino-2-phenyl-4H-chromen-4-one, the presence of the amino group is considered integral to its observed antioxidant and anti-inflammatory effects. ontosight.ai While many studies focus on 2-amino-4H-chromenes, the principle remains that an amino substituent on the pyranone ring is a powerful modulator of biological activity, often imparting anticancer and antimicrobial properties. nih.govresearchgate.net The C-3 amino group can also serve as a synthetic handle for further derivatization, allowing for the creation of more complex molecules with potentially enhanced or novel activities.

Impact of Methyl Substitution on the Chromenone Core

Steric Effects : By occupying a specific space, a methyl group can either facilitate a better fit into a hydrophobic pocket of a receptor or cause steric hindrance that prevents binding.

Lipophilicity : It increases the molecule's lipid solubility, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Metabolic Stability : Methyl groups can sometimes block sites of metabolic oxidation, increasing the compound's half-life in a biological system.

The specific impact of the C-2 methyl group in the title compound defines its baseline lipophilic and steric character, which is then modulated by the polar amino group at C-3 and the carbonyl group at C-4.

Effects of Fused Rings or Additional Heterocycles on Activity

Fusing additional rings to the chromenone core creates more rigid and structurally complex molecules, often leading to enhanced or entirely new biological activities. researchgate.net This strategy has been successfully employed to generate potent bioactive agents. For instance, fusing a pyridine (B92270) ring to the chromenone scaffold to create chromeno[b]pyridine derivatives has yielded compounds with promising antimicrobial effects, particularly against Gram-positive bacteria. researchgate.net Similarly, the fusion of pyrrolo[2,1-a]isoquinoline (B1256269) moieties with chromenone has produced hybrid molecules with significant biological potential, found in diverse natural products. rsc.org These fused systems create a unique three-dimensional architecture that can interact with biological targets in ways that the simple chromenone scaffold cannot.

Table 2: Biological Activities of Chromenone-Fused Heterocyclic Systems

| Fused System | Example Class | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyridine | Chromeno[b]pyridines | Antimicrobial | researchgate.net |

| Pyrroloisoquinoline | Chromenone fused pyrrolo[2,1-a]isoquinolines | Diverse (present in bioactive natural products) | rsc.org |

| Pyrrole | Chromeno[4,3-b]pyrroles | Scaffolds for functionalized derivatives | acs.org |

Conformational Preferences and Their Relation to Activity

For chromenone derivatives, this can be achieved by introducing bulky groups or by creating fused ring systems, as discussed previously. Limiting the molecule's ability to rotate freely can reduce the entropic penalty upon binding to a receptor, leading to a stronger interaction. Studies on related chroman derivatives have shown that applying a conformational restriction strategy can lead to the discovery of highly potent and selective inhibitors with improved pharmacokinetic properties. nih.gov Therefore, the specific spatial arrangement of the C-2 methyl and C-3 amino groups in this compound dictates its preferred conformation and, consequently, its potential for biological interaction.

Potential Applications of 3 Amino 2 Methyl 4h Chromen 4 One in Material Science and Lead Compound Development

Applications as Fluorescent Probes or Dyes

While direct studies on the fluorescent properties of 3-Amino-2-methyl-4H-chromen-4-one are not extensively documented, the inherent spectroscopic characteristics of the chromone (B188151) nucleus suggest its potential as a fluorescent scaffold. The fluorescence of chromone derivatives is often influenced by the nature and position of substituents on the ring system. The presence of an amino group, a known auxochrome, at the 3-position could potentially enhance the quantum yield and modulate the emission wavelength.

The photophysical properties of substituted chromones are of significant interest. For instance, the position of an amino group on a chromophore can drastically affect its fluorescence emission and sensitivity to the local environment. This principle suggests that this compound could be investigated for its solvatochromic properties, where the emission spectrum shifts in response to the polarity of the solvent. Such characteristics are highly desirable for developing sensitive fluorescent probes for studying cellular microenvironments or as dyes in various material applications. Further research into the excitation-emission spectra, quantum yields, and lifetime measurements of this compound is warranted to fully explore its potential in this area.

Use as a Building Block in Organic Synthesis

The structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The amino group at the C-3 position and the methyl group at the C-2 position are reactive sites that can be readily modified.

The synthesis of the parent compound itself highlights its role as a product of targeted organic synthesis. One potential synthetic route involves the reaction of a suitably substituted o-hydroxyacetophenone with appropriate reagents to construct the chromen-4-one ring system, followed by the introduction of the amino group.

As a building block, the primary amino group can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

The methyl group at the C-2 position can also be a site for functionalization, potentially through condensation reactions. These transformations allow for the elaboration of the this compound core into a diverse library of derivatives with tailored properties for various applications.

Development as a Preclinical Lead Compound for Therapeutic Agents

The chromen-4-one scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. nih.gov Derivatives of 4H-chromenes have garnered attention for their pharmacological effects, including anticancer, antifungal, antibacterial, and antioxidant properties. nih.gov

While direct preclinical studies on this compound are limited, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent. For instance, various 2-amino-4H-chromene derivatives have demonstrated significant in vitro anticancer activity against human cancer cell lines. nih.govsemanticscholar.org Additionally, a study on 3-Amino-7-hydroxy-4-methyl-chromen-2-ones, which are structurally similar, reported their synthesis and evaluation for antibacterial and antifungal activities.

The chromone nucleus is also a key component in drugs like disodium (B8443419) cromoglycate, used in the treatment of asthma. nih.gov The substitution pattern on the chromone ring is critical for biological activity. The presence of an amino group at the 3-position and a methyl group at the 2-position in this compound could confer unique pharmacological properties. For example, 3-amino-2-phenyl-4H-chromen-4-one has been noted for its potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

These findings suggest that this compound is a promising candidate for screening in various disease models, particularly in oncology and infectious diseases. Further pharmacological evaluation is necessary to determine its specific biological targets and therapeutic potential.

Table 1: Reported Biological Activities of Related Chromene Derivatives

| Compound Class | Reported Biological Activity | Reference |

| 2-Amino-3-cyano-4H-chromenes | Anticancer, Antifungal | nih.govsemanticscholar.org |

| 3-Amino-7-hydroxy-4-methyl-chromen-2-ones | Antibacterial, Antifungal | |

| 3-Amino-2-phenyl-4H-chromen-4-one | Antioxidant, Anti-inflammatory, Anticancer | ontosight.ai |

| Chromone derivatives | Coronary spasmolytic, Bronchodilatory, Antiallergic | nih.gov |

Applications in Corrosion Inhibition

Heterocyclic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for various metals and alloys in acidic media. These compounds can adsorb onto the metal surface through their heteroatoms, forming a protective layer that inhibits the corrosion process. The 4H-chromen-4-one skeleton, with its oxygen heteroatom and carbonyl group, combined with the amino group in this compound, presents features that are desirable for a corrosion inhibitor.

The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, leading to the formation of a stable, adsorbed film. The planar structure of the chromone ring would also facilitate effective surface coverage. While specific studies on the corrosion inhibition properties of this compound are not yet available, research on other nitrogen-containing heterocyclic compounds has demonstrated their potential in this field. Therefore, investigating the efficacy of this compound as a corrosion inhibitor for materials such as mild steel in aggressive environments would be a valuable area of research.

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of chromone (B188151) derivatives has been an active area of research, with numerous methods developed to construct this versatile scaffold. nih.gov A common precursor for many chromone derivatives is 3-formylchromone, which can be readily prepared via the Vilsmeier-Haack reaction. nih.govnih.gov The condensation of 3-formylchromone with various active methylene (B1212753) and methyl compounds provides a diverse range of derivatives. nih.gov

Future research in the synthesis of 3-Amino-2-methyl-4H-chromen-4-one and its analogs should focus on the development of more efficient, sustainable, and versatile synthetic methodologies. One promising avenue is the continued exploration of multi-component reactions (MCRs). MCRs offer significant advantages, including reduced reaction times, higher yields, and operational simplicity. scielo.org.za For instance, the one-pot synthesis of 2-amino-4H-chromene derivatives has been successfully achieved through the reaction of an enolizable compound, malononitrile (B47326), and arylaldehydes. scielo.org.za Adapting and optimizing such MCRs for the specific synthesis of this compound could streamline its production.

Furthermore, the use of novel catalysts, such as magnetic nanoparticles, could offer benefits in terms of catalyst recyclability and reuse, aligning with the principles of green chemistry. scielo.org.za Microwave-assisted synthesis is another area ripe for exploration, as it has been shown to significantly reduce reaction times for the synthesis of related chromene derivatives. scielo.org.za

A reinvestigation of classical reactions with modern analytical techniques could also yield unexpected and valuable results. For example, a study on the reactions of 3-substituted chromones with hydroxylamine (B1172632) led to the unexpected synthesis of novel heterocyclic systems. researchgate.net Such explorations could uncover new pathways to previously inaccessible derivatives of this compound.

Comprehensive Investigation of Biological Mechanisms of Action

While the broader class of chromone derivatives has been shown to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the specific mechanisms of action for this compound remain largely unelucidated. nih.govnih.gov Future research must prioritize a deep dive into how this compound and its derivatives exert their biological effects at the molecular level.

For related 2-amino-4H-chromene derivatives, proposed mechanisms of anticancer activity include the inhibition of topoisomerase and cytochrome enzymes. uodiyala.edu.iq Other chromone derivatives have been identified as inhibitors of protein kinase CK2, a potential target for anticancer drugs. nih.gov A crucial future direction will be to investigate whether this compound shares these or other mechanisms.

Studies on 3-substituted chromone derivatives have indicated a potential role in modulating the activity of mitochondrial complex III, which could be relevant for conditions associated with oxidative stress. Investigating the effect of this compound on mitochondrial function could therefore be a fruitful area of research.

A phenoxazine (B87303) derivative, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one, which shares some structural similarities, was found to inhibit cell proliferation and induce cell cycle arrest, but through a mechanism distinct from DNA intercalation. researchgate.net This highlights the importance of not assuming a mechanism of action based on structural similarity alone and underscores the need for specific experimental validation.

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

The chromone scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This provides a fertile ground for the design and synthesis of advanced derivatives of this compound with improved therapeutic properties.

Structure-activity relationship (SAR) studies will be paramount in guiding the design of these new derivatives. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as selective COX-2 inhibitors, the nature and size of the substituent at the C-3 position of the chromene scaffold were found to be critical for inhibitory activity. nih.gov Similar systematic modifications to the this compound structure could lead to the identification of derivatives with enhanced potency against specific biological targets.

The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents another promising strategy. This approach has been successfully used to develop chromone derivatives with a range of biological activities. nih.gov

The following table outlines potential modifications to the this compound scaffold and their potential impact on biological activity, based on findings from related compounds.

| Modification Site | Potential Substituents | Potential Impact on Biological Activity |

| Amino Group (Position 3) | Acylation, Alkylation, Arylation | Altered solubility, receptor binding, and metabolic stability |

| Methyl Group (Position 2) | Substitution with other alkyl or aryl groups | Modified steric and electronic properties, potentially influencing target interaction |

| Benzene (B151609) Ring | Introduction of electron-donating or electron-withdrawing groups | Enhanced potency and selectivity, altered pharmacokinetic properties |

Advanced Computational Modeling for Target Prediction and Optimization

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict biological activity, elucidate mechanisms of action, and guide the design of new compounds. researchgate.netnih.gov Future research on this compound should leverage advanced computational modeling techniques to accelerate its development.